benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
Overview
Description
Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
1,2,3-triazole derivatives are known for their ability to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions . These interactions can contribute to their enhanced biocompatibility and potential therapeutic effects .
Biochemical Pathways
1,2,3-triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
An adme analysis of similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar 1,2,3-triazole derivatives have shown cytotoxic activity against various cell lines . For instance, one study reported that a certain 1,2,3-triazole derivative induced apoptosis in BT-474 cells via cell cycle arrest at the sub-G1 and G2/M phase .
Action Environment
The stability of 1,2,3-triazole derivatives against metabolic degradation suggests that these compounds may retain their activity in various biological environments .
Properties
IUPAC Name |
benzyl N-[1-(4-formyltriazol-1-yl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-11(7-18-8-13(9-19)16-17-18)15-14(20)21-10-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPAMQOBWJFRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)C=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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